molecular formula C16H12Cl2N2O2 B5706341 N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No. B5706341
M. Wt: 335.2 g/mol
InChI Key: YUTPNACUHNNFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide, also known as DCB, is a synthetic compound that belongs to the class of benzoxazole derivatives. It is widely used in scientific research for its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response, cell proliferation, and viral replication. N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the replication of various viruses such as HIV-1 and herpes simplex virus type 1 (HSV-1).

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, it has some limitations as well. N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide is a relatively new compound and its toxicity and side effects are not fully understood. It may also have off-target effects that need to be carefully evaluated.

Future Directions

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has great potential for future research. Some of the future directions for N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide research include:
1. Studying the mechanism of action of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide in more detail to identify its molecular targets and pathways.
2. Investigating the potential use of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Developing new derivatives of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide with improved pharmacological properties and reduced toxicity.
4. Studying the potential use of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide in combination with other drugs for the treatment of cancer and viral infections.
5. Conducting pre-clinical and clinical studies to evaluate the safety and efficacy of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide in humans.
In conclusion, N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide or N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic compound that has great potential for scientific research. It has been extensively studied for its potential applications in the field of medicine and biochemistry. N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dichloroaniline with salicylic acid in the presence of phosphorous oxychloride to form 2-(3,4-dichlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with propanoyl chloride to form N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide.

Scientific Research Applications

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has been extensively used in scientific research for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-2-15(21)19-10-4-6-14-13(8-10)20-16(22-14)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTPNACUHNNFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide

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